molecular formula C16H13Cl2NO5 B195514 4'-Hydroxy Aceclofenac CAS No. 229308-90-1

4'-Hydroxy Aceclofenac

Numéro de catalogue: B195514
Numéro CAS: 229308-90-1
Poids moléculaire: 370.2 g/mol
Clé InChI: BTDFYMBLEDMWOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Aceclofenac typically involves the hydroxylation of Aceclofenac. This process can be achieved through various methods, including chemical and enzymatic hydroxylation. One common method involves the use of human hepatocytes and human microsomes to metabolize Aceclofenac into 4’-Hydroxy Aceclofenac .

Industrial Production Methods

Industrial production of 4’-Hydroxy Aceclofenac often involves large-scale chemical synthesis. The process includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact industrial methods are proprietary and may vary between manufacturers .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Hydroxy Aceclofenac undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxy and quinone derivatives, which can have different pharmacological properties .

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

4'-Hydroxy Aceclofenac exhibits notable biochemical properties that contribute to its therapeutic effects. It primarily functions as an inhibitor of cyclooxygenase (COX), leading to a reduction in the production of prostaglandins, which are pivotal in the inflammatory response. The compound has been shown to down-regulate the production of pro-matrix metalloproteinases (proMMP-1 and proMMP-3) in human rheumatoid synovial cells, indicating its role in mitigating cartilage degradation associated with inflammatory diseases .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties similar to its parent compound, Aceclofenac. It has been shown to effectively reduce inflammation in various experimental models, making it a candidate for therapeutic use in inflammatory diseases .

Chondroprotective Properties

One of the most significant applications of this compound is its chondroprotective effect. Studies have demonstrated that it can protect cartilage tissue from degradation, particularly in osteoarthritis . This property is crucial as it may enhance the efficacy of Aceclofenac in treating conditions characterized by cartilage breakdown.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound for studying NSAID metabolites. Its distinct metabolic pathways make it valuable for understanding drug metabolism and pharmacokinetics.

Pharmacology and Toxicology Studies

The compound is also investigated for its pharmacological effects and potential toxicological impacts. Research has focused on its interaction with COX enzymes and its metabolic pathways, which are essential for predicting drug behavior in clinical settings .

Drug Development

This compound is explored in the development of new pharmaceutical formulations aimed at improving the delivery and efficacy of NSAIDs. Its unique properties may lead to innovative approaches in managing pain and inflammation with reduced side effects .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of formulations containing this compound:

  • A phase 4 multicenter trial demonstrated that aceclofenac controlled release formulations were effective in managing knee osteoarthritis pain with a favorable safety profile compared to traditional formulations .
  • Another study highlighted the compound's ability to down-regulate inflammatory mediators in rheumatoid arthritis patients, suggesting its potential role as an adjunct therapy alongside conventional NSAIDs .

Mécanisme D'action

4’-Hydroxy Aceclofenac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound also down-regulates the production of pro-collagenase and pro-stromelysin, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4’-Hydroxy Aceclofenac is unique due to its specific hydroxylation, which enhances its anti-inflammatory properties and reduces gastrointestinal side effects compared to its parent compound, Aceclofenac .

Activité Biologique

4'-Hydroxy aceclofenac (4'-OH aceclofenac) is a significant metabolite of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. This article explores the biological activity of 4'-OH aceclofenac, focusing on its mechanisms of action, therapeutic effects, and clinical implications.

4'-OH aceclofenac exhibits several biological activities primarily through its influence on inflammatory mediators and cellular processes:

  • Matrix Metalloproteinase Regulation : Studies have shown that 4'-OH aceclofenac down-regulates the production of pro-matrix metalloproteinases (proMMPs), specifically proMMP-1 and proMMP-3, in rabbit synoviocytes and chondrocytes. This down-regulation occurs both at basal levels and when induced by interleukin-1 beta (IL-1β), a pro-inflammatory cytokine . The suppression of these enzymes is crucial as they are involved in the degradation of extracellular matrix components, which is particularly relevant in arthritic conditions.
  • Prostaglandin E2 Suppression : The compound significantly reduces the production of Prostaglandin E2 (PGE2), a key mediator in inflammation and pain. The inhibition of PGE2 synthesis contributes to its anti-inflammatory effects without directly inhibiting cyclooxygenase (COX) enzymes .
  • Chondroprotective Effects : By inhibiting the release of sulfated glycosaminoglycans from chondrocytes, 4'-OH aceclofenac demonstrates potential chondroprotective properties, suggesting its therapeutic benefits in joint health .

Clinical Efficacy

Clinical studies have evaluated the efficacy and safety of aceclofenac formulations, including its controlled-release variant, with findings relevant to the activity of 4'-OH aceclofenac:

  • Pain Relief in Osteoarthritis : A clinical trial involving 125 patients with chronic knee osteoarthritis compared the controlled-release formulation of aceclofenac with immediate-release formulations. Results indicated significant pain relief measured by the Visual Analog Scale (VAS), with a mean change of -15.7 mm after four weeks . Although this study primarily assessed aceclofenac, the observed effects can be partially attributed to its active metabolites, including 4'-OH aceclofenac.
  • Safety Profile : The safety evaluation reported adverse events that were consistent across both treatment groups, suggesting that 4'-OH aceclofenac does not significantly increase the risk of adverse reactions compared to other NSAIDs .

Comparative Biological Activity

The following table summarizes the biological activities and mechanisms associated with 4'-OH aceclofenac compared to its parent compound, aceclofenac:

CompoundMechanism of ActionKey Effects
Aceclofenac Inhibition of COX enzymesAnalgesic and anti-inflammatory
Metabolized to 4'-OH aceclofenacIndirect effects on PGE2
This compound Down-regulation of proMMP-1 and proMMP-3Chondroprotective effects
Suppression of PGE2 productionAnti-inflammatory
Inhibition of synoviocyte proliferationReduces joint inflammation

Case Studies

Several case studies have highlighted the clinical relevance of 4'-OH aceclofenac:

  • Rheumatoid Arthritis Management : In patients with rheumatoid arthritis, treatment regimens incorporating aceclofenac have shown improvements in joint function and pain reduction. The role of 4'-OH aceclofenac as a metabolite contributing to these outcomes has been emphasized due to its specific actions on synovial cells .
  • Comparative Studies with Other NSAIDs : Research comparing 4'-OH aceclofenac's effects with other NSAIDs like diclofenac indicates that while diclofenac has potent anti-inflammatory properties through COX inhibition, 4'-OH aceclofenac offers additional benefits via its unique mechanisms that do not solely rely on COX inhibition .

Propriétés

IUPAC Name

2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDFYMBLEDMWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431711
Record name 4'-Hydroxy Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229308-90-1
Record name 4'-Hydroxy Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxy Aceclofenac
Reactant of Route 2
Reactant of Route 2
4'-Hydroxy Aceclofenac
Reactant of Route 3
4'-Hydroxy Aceclofenac
Reactant of Route 4
Reactant of Route 4
4'-Hydroxy Aceclofenac
Reactant of Route 5
4'-Hydroxy Aceclofenac
Reactant of Route 6
4'-Hydroxy Aceclofenac
Customer
Q & A

Q1: What is the mechanism of action of 4'-hydroxy aceclofenac? Is it a direct inhibitor of cyclooxygenase (COX) like its parent compound, aceclofenac?

A1: While aceclofenac itself does not directly inhibit COX, research suggests that this compound, like its parent compound, needs to be metabolized to exert its anti-inflammatory effects. [] Instead of directly targeting COX, it primarily acts by suppressing the production of inflammatory mediators. For example, this compound effectively reduces the production of prostaglandin E2 (PGE2) in rheumatoid synovial cells. [] This suppression of PGE2 is likely linked to the compound's ability to inhibit the production of pro-inflammatory enzymes like interstitial pro-collagenase/proMMP-1 and pro-stromelysin-1/proMMP-3 in these cells. [, ] Interestingly, the potency of this compound in reducing PGE2 production appears to be directly related to the hydrolytic activity within the rheumatoid synovial cells. [] This suggests that the compound itself is not the active agent but relies on conversion into an active metabolite by these cells.

Q2: How is this compound metabolized in the body?

A2: Research indicates that this compound, similar to aceclofenac, undergoes hydrolysis in the body, particularly within rheumatoid synovial cells. [] This hydrolysis leads to the formation of 4'-hydroxy diclofenac, a known COX inhibitor. [] The study suggests that the variation in hydrolytic activity among individuals could potentially influence the effectiveness of this compound. []

Q3: Are there any analytical methods available to measure the levels of this compound in biological samples?

A3: Yes, high-performance liquid chromatography (HPLC) methods coupled with UV detection have been developed and validated for the simultaneous determination of aceclofenac and its metabolites, including this compound, in human plasma. [] These methods offer a quantitative way to assess the pharmacokinetics of this compound following administration of aceclofenac. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.